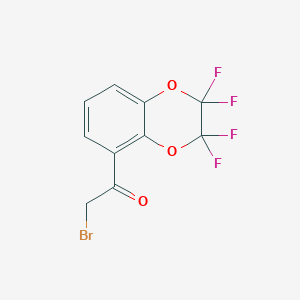
5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is a synthetic organic compound characterized by the presence of a bromoacetyl group and a tetrafluorinated benzodioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the acylation and bromination of precursor compounds. One common method involves the reaction of a suitable benzodioxane derivative with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the acylation process. The reaction mixture is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromoacetyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms, particularly those involving halogenated organic compounds.
Mechanism of Action
The mechanism of action of 5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tetrafluorinated benzodioxane ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Bromoacetyl)coumarin: Another bromoacetyl derivative with applications in medicinal chemistry and materials science.
5-(Bromoacetyl)salicylamide: Used in the synthesis of cardiovascular agents and other pharmaceuticals.
Uniqueness
5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is unique due to its tetrafluorinated benzodioxane ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specificity.
Biological Activity
5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, interactions with biomolecules, and any reported case studies.
- Molecular Formula : C10H6BrF4O2
- Molecular Weight : 303.06 g/mol
- CAS Number : 1823569-26-1
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal effects on non-cancerous cells.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Significant cytotoxicity |
| HeLa (Cervical) | 12.8 | Induction of apoptosis |
| A549 (Lung) | 18.5 | Cell cycle arrest |
Mechanistic Studies
Mechanistic investigations into the action of this compound reveal several pathways through which it exerts its effects:
- Apoptosis Induction : The compound activates caspases and promotes the release of cytochrome c from mitochondria.
- Cell Cycle Arrest : It has been shown to arrest cells at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
A notable study conducted by Dwisari et al. (2020) evaluated the anticancer potential of various benzodioxane derivatives including this compound. The study found that this compound demonstrated significant antiproliferative effects against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .
Properties
Molecular Formula |
C10H5BrF4O3 |
|---|---|
Molecular Weight |
329.04 g/mol |
IUPAC Name |
2-bromo-1-(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)ethanone |
InChI |
InChI=1S/C10H5BrF4O3/c11-4-6(16)5-2-1-3-7-8(5)18-10(14,15)9(12,13)17-7/h1-3H,4H2 |
InChI Key |
PMTHQEXBINNQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















